2-Methoxy-3-picolinoylpyridine
Description
2-Methoxy-3-picolinoylpyridine is a pyridine derivative characterized by a methoxy (-OCH₃) group at the 2-position and a picolinoyl (pyridine-2-carbonyl) moiety at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the electron-donating methoxy group and the planar aromatic picolinoyl substituent.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-9(5-4-8-14-12)11(15)10-6-2-3-7-13-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIZLYHTSHDMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642164 | |
| Record name | (2-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-01-1 | |
| Record name | (2-Methoxy-3-pyridinyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methoxy-3-picolinoylpyridine can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it efficient and environmentally friendly . Another method involves the metallation of 2-chloropyridine, which allows for the selective formation of 2-substituted 3-carbonylated pyridines .
Chemical Reactions Analysis
2-Methoxy-3-picolinoylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
2-Methoxy-3-picolinoylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-picolinoylpyridine involves its interaction with specific molecular targets. The methoxy group and the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Key Observations :
- In contrast, fluorine or chlorine substituents (e.g., in ) increase electronegativity, altering reactivity in cross-coupling reactions.
- Steric Considerations : Bulky substituents like pyrrolidinyl or tert-butyldimethylsilyl (TBS) groups in introduce steric hindrance, which could influence binding affinity in ligand-receptor systems.
- Functional Group Diversity: The picolinoyl group in this compound offers a rigid aromatic scaffold, whereas acetyl or hydroxyl groups in analogs () introduce flexibility or hydrogen-bonding capability.
Biological Activity
2-Methoxy-3-picolinoylpyridine (CAS No. 898786-01-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyridine ring substituted with a methoxy group and a picolinoyl moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Pharmacological Properties
Recent research has indicated that this compound possesses several pharmacological properties:
- Antimicrobial Activity: The compound has shown potential against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties: Preliminary in vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further investigation is needed to elucidate its efficacy and mechanism.
- Neuroprotective Effects: Some studies indicate that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The minimal inhibitory concentrations (MICs) were determined using standard broth microdilution methods. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Study 2: Anticancer Activity
In another study, the effects of this compound on human cancer cell lines were investigated. The results indicated a dose-dependent reduction in cell viability for several cancer types, with IC50 values ranging from 10 to 50 µM across different cell lines.
In Vitro Studies
In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may trigger programmed cell death mechanisms, which are crucial for cancer therapy.
In Vivo Studies
Animal model studies are currently underway to assess the in vivo efficacy and safety profile of this compound. Early results show promise in reducing tumor size without significant toxicity to normal tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
